3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have shown to have a distinctive mode of action when used in conjunction with a cell penetrating peptide .
Biochemical Pathways
Related compounds have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Result of Action
Similar compounds have shown significant anti-inflammatory and analgesic activities .
Preparation Methods
The synthesis of 3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring . The subsequent steps include chlorination and ethoxylation to introduce the 3,5-dichloro and 6-ethoxy groups, respectively. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Chemical Reactions Analysis
3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound also exhibits antimicrobial and anti-inflammatory properties but differs in its chemical structure and specific applications.
6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives: These compounds have shown significant anti-inflammatory and analgesic activities.
1,3,4-oxadiazole derivatives of benzothiazole: Known for their anti-inflammatory and analgesic properties, these compounds are structurally similar but have different pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-2-22-12-3-4-13-14(8-12)23-16(19-13)20-15(21)9-5-10(17)7-11(18)6-9/h3-8H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDROHWKTOLHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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